

# Application Notes and Protocols for SK-575 in DNA Damage Repair Studies

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SK-575** is a highly potent and specific proteolysis-targeting chimera (PROTAC) that selectively degrades Poly(ADP-ribose) polymerase 1 (PARP1).[1] As a key enzyme in the DNA damage response (DDR), PARP1 plays a crucial role in the repair of single-strand DNA breaks. The degradation of PARP1 by **SK-575** offers a novel therapeutic strategy for cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[1] This document provides detailed application notes and protocols for utilizing **SK-575** to study DNA damage repair pathways.

### **Data Presentation**

**Table 1: In Vitro Activity of SK-575** 



Parameter	Cell Line	Value	Reference
PARP1 Inhibition (IC50)	-	2.30 nM	[1]
PARP1 Degradation (DC50)	MDA-MB-436	1.26 nM	
Capan-1	6.72 nM		-
SW620	0.509 nM		
Cell Growth Inhibition (IC50)	MDA-MB-436 (BRCA1 mutant)	19 ± 6 nM	_
Capan-1 (BRCA2 mutant)	56 ± 12 nM		-

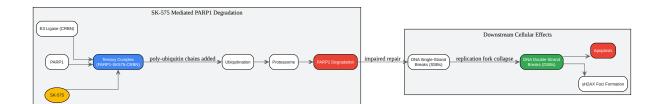
**Table 2: In Vivo Activity of SK-575** 

Animal Model	Treatment	Outcome	Reference
SW620 Xenograft	25 mg/kg, single IP dose	Effective PARP1 degradation persisting for >24 h	
Capan-1 Xenograft	25 and 50 mg/kg, IP daily for 5 days	Significant tumor growth inhibition	

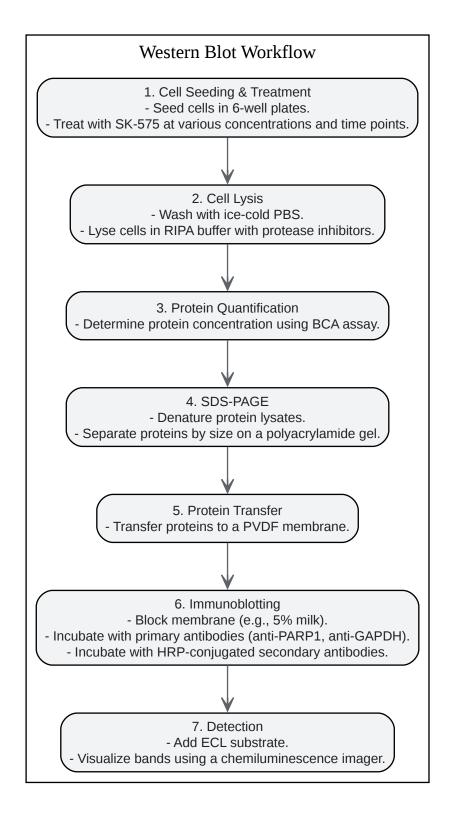
## **Signaling Pathways and Mechanisms**

SK-575 is a heterobifunctional molecule that consists of a ligand that binds to PARP1, a linker, and a ligand for an E3 ubiquitin ligase, cereblon (CRBN). By simultaneously binding to PARP1 and CRBN, SK-575 brings the E3 ligase in close proximity to PARP1, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of PARP1 disrupts the repair of DNA single-strand breaks, which can then lead to the formation of more cytotoxic double-strand breaks, particularly in cancer cells with homologous recombination deficiency (e.g., BRCA1/2 mutations). The accumulation of DNA damage, marked by the formation of yH2AX foci, ultimately triggers cell death.

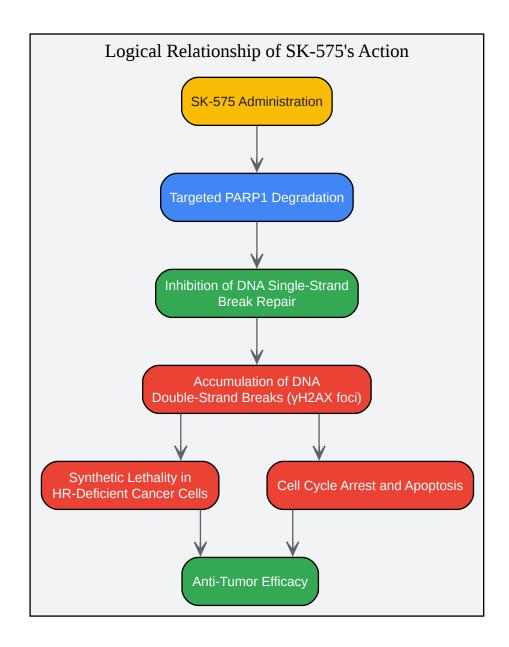












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## References



- 1. Sulforhodamine B (SRB) Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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